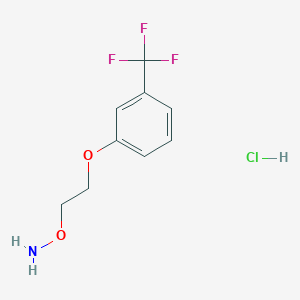
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-(3-(Trifluoromethyl)phenoxy)ethyl)hydroxylamine hydrochloride, also known by its CAS Number 113211-36-2, is a chemical compound with a molecular weight of 257.64 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-(aminooxy)ethoxy]-3-(trifluoromethyl)benzene hydrochloride . The InChI code is 1S/C9H10F3NO2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-4-5-15-13;/h1-3,6H,4-5,13H2;1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 154-156°C .科学的研究の応用
Synthesis and Chemical Transformations
Research in the field of organic synthesis highlights the development of novel chemical reactions and methodologies involving hydroxylamine derivatives. For example, studies on the synthesis of isoxazolone derivatives, which share a similar reactive group (hydroxylamine) with the compound of interest, demonstrate significant biological and medicinal properties. These derivatives are excellent intermediates for the synthesis of numerous heterocycles, showcasing the versatility of hydroxylamine derivatives in synthetic organic chemistry (Rima Laroum et al., 2019).
Biological Activities
The biological activity of hydroxylamine itself has been reviewed, highlighting its roles in cellular metabolism, its mutagenic potential in vitro, and its diverse effects on cellular enzymes and viruses. While hydroxylamine can induce certain toxicological effects, such as dermatitis and eye corrosion, it also has demonstrated carcinostatic activity against tumors in animal models (P. Gross, 1985). This indicates the dual nature of hydroxylamine compounds, which can be both harmful and beneficial, depending on the context of their application.
Environmental Behavior and Degradation
The environmental behavior and degradation of similar compounds, particularly those containing phenolic and hydroxylamine groups, have been extensively studied. Research on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments provides insight into how similar compounds might behave in environmental settings. Despite wastewater treatments effectively lowering their concentrations, these compounds are always present at low levels in effluents and are ubiquitous in surface water and sediments due to continuous introduction and consumption of products containing such chemicals (Camille Haman et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-4-5-15-13;/h1-3,6H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNYVAPHNCORSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCON)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

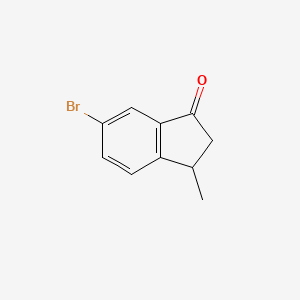
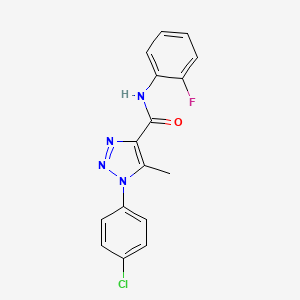
![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)
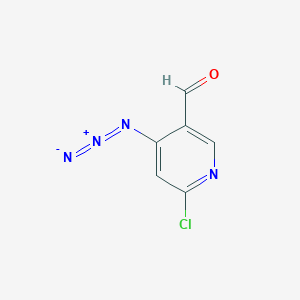
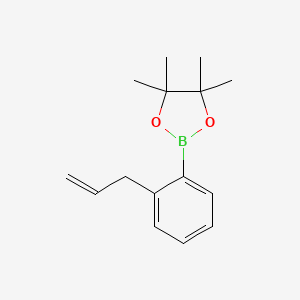
![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)
![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2804186.png)


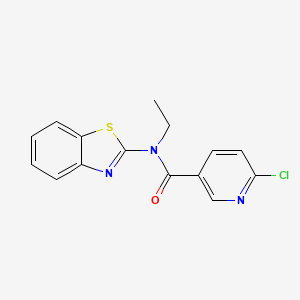
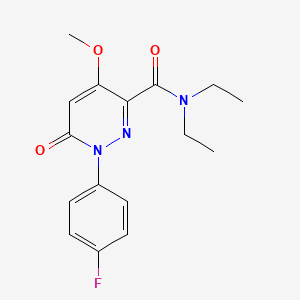
![4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2804195.png)